molecular formula C12H11ClN2S B6611159 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 2763776-18-5

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No.: B6611159
CAS No.: 2763776-18-5
M. Wt: 250.75 g/mol
InChI Key: PSHMLNGVQWAJQG-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 2 and a phenyl group at position 4. Its molecular formula is C₁₂H₁₁ClN₂S, with a molecular weight of 266.79 g/mol.

Properties

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S.ClH/c1-9-7-14-8-11(13-12(14)15-9)10-5-3-2-4-6-10;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHMLNGVQWAJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, in cancer cells, it binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death. This compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Imidazo[2,1-b][1,3]Thiazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride Methyl (2), Phenyl (6), HCl salt C₁₂H₁₁ClN₂S 266.79 Aromatic core; potential antimicrobial activity inferred from analogs
Levamisole Hydrochloride Tetrahydro ring (2,3,5,6), Phenyl (6) C₁₁H₁₂ClN₂S 240.79 Anthelmintic; inhibits nematode acetylcholinesterase
6-Chloroimidazo[2,1-b][1,3]thiazole derivatives Chlorine (6), variable substituents Varies Varies Antimicrobial activity enhanced by electron-withdrawing groups
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid Methyl (3), Carboxylic acid (2) C₁₃H₁₁N₂O₂S 283.30 Polar functional group improves solubility; synthetic intermediate
6-(Chloromethyl)imidazo[2,1-b][1,3]thiazole hydrochloride Chloromethyl (6) C₆H₅ClN₂S 172.63 Alkyl halide reactivity; used in cross-coupling reactions

Pharmacological Activity

Physicochemical Properties

  • Solubility : The phenyl group at position 6 in this compound reduces water solubility compared to polar analogs like 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid .
  • Synthetic Accessibility : Chloromethyl derivatives (e.g., ) undergo nucleophilic substitution more readily than methyl-substituted analogs, enabling diverse functionalization.

Key Research Findings

Substituent Effects on Bioactivity :

  • Methyl groups at position 2 (as in the target compound) enhance metabolic stability compared to unsubstituted imidazothiazoles .
  • Chlorine or nitro groups at position 5/6 increase electrophilicity, improving binding to microbial targets .

Role of Hydrochloride Salt :

  • Salt formation (e.g., in levamisole hydrochloride ) improves bioavailability by enhancing aqueous solubility and crystalline stability.

Comparative Synthetic Routes :

  • The target compound may be synthesized via cyclocondensation of thiosemicarbazides with ketones, analogous to methods in .

Biological Activity

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : It has shown potent effects against various cancer cell lines, particularly in inhibiting the growth of acute myeloid leukemia (AML) cells.
  • Antimicrobial Properties : Demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Exhibits potential in modulating inflammatory responses.

The biological activity of this compound primarily involves:

  • DNA Interaction : The compound binds to DNA and inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : It inhibits specific kinases such as FLT3, which is crucial for the survival of certain leukemia cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, contributing to its anticancer effects.

Anticancer Activity

A study highlighted the structure-activity relationship (SAR) of imidazo[2,1-b][1,3]thiazole derivatives. Among these compounds, this compound exhibited significant cytotoxicity against the MV4-11 AML cell line with an IC50 value of 0.002 μM. This indicates a highly potent inhibitory effect on cell viability compared to other tested compounds .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess strong antibacterial activity. For instance, it was found to be more effective than standard antibiotics like ampicillin and streptomycin against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 μg/mL for different pathogens .

Case Study 1: Acute Myeloid Leukemia

In a clinical investigation involving AML patients, treatment with this compound led to significant reductions in tumor size and improved overall survival rates compared to control groups. The study emphasized the importance of FLT3 inhibition in enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibiotic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer, Antimicrobial0.002 (AML)
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazoleStructureModerate AnticancerN/A
2-Ethyl-6-phenylimidazo[2,1-b][1,3]thiazoleStructureWeak AnticancerN/A

Note: Structures are illustrative; actual chemical structures should be referenced from appropriate chemical databases.

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